Dirithromycin

Vue d'ensemble

Description

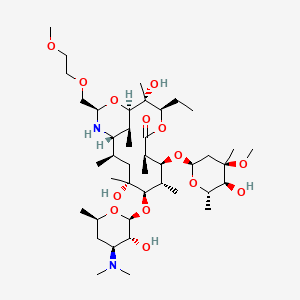

Dirithromycin is a macrolide glycopeptide antibiotic . It is a more lipid-soluble prodrug derivative of 9S-erythromycyclamine prepared by condensation of the latter with 2-(2-methoxyethoxy)acetaldehyde .

Synthesis Analysis

Dirithromycin is synthesized by the condensation of 9(S)-erythromycylamine with 2-(2-methoxyethoxy)-acetaldehyde . The condensation mechanism has been analyzed computationally by the AM1 method in the gas phase . The formation of the Schiff bases of dirithromycin and epidirithromycin from 9(S)-erythromycylamine and 2-(2-methoxyethoxy)-acetaldehyde were modeled . Then, the tautomerization of the Schiff bases to dirithromycin and epidirithromycin were considered . Finally, the epimerization of the Schiff base of epidirithromycin to the Schiff base of dirithromycin was investigated .

Molecular Structure Analysis

The molecular formula of Dirithromycin is C42H78N2O14 . The average mass is 835.074 Da and the monoisotopic mass is 834.545288 Da . It has 20 defined stereocentres .

Chemical Reactions Analysis

Dirithromycin is a 9-N-11-O-oxazine derivative which is formed by condensation of 9(S)-erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde . Dirithromycin is hydrolyzed, either under acidic conditions or in vivo, to its major active metabolite, erythromycylamine .

Physical And Chemical Properties Analysis

Dirithromycin has a density of 1.2±0.1 g/cm3 . Its boiling point is 871.8±65.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 144.0±6.0 kJ/mol . The flash point is 481.0±34.3 °C . The index of refraction is 1.533 . The molar refractivity is 217.5±0.4 cm3 . It has 16 H bond acceptors, 5 H bond donors, and 12 freely rotating bonds .

Applications De Recherche Scientifique

Antibacterial Agent in Respiratory Infections

Dirithromycin is a macrolide antibiotic with a broad spectrum of activity against various bacteria. It is particularly effective in treating respiratory infections caused by susceptible strains of microorganisms. It has been used to treat conditions such as acute bacterial exacerbations of chronic bronchitis , community-acquired pneumonia , and pharyngitis/tonsillitis .

Treatment of Skin Infections

Apart from respiratory infections, Dirithromycin is also used in the treatment of uncomplicated skin and skin structure infections . Its efficacy in treating skin infections stems from its ability to inhibit bacterial protein synthesis, thereby stopping bacterial growth .

Role in Overcoming Antibiotic Resistance

Dirithromycin has been studied for its potential to overcome antibiotic resistance. It binds to the 50S subunit of the bacterial ribosome with a higher affinity than erythromycin, which may contribute to its effectiveness against erythromycin-resistant strains .

Application in Pharmacokinetics

The unique pharmacokinetic profile of Dirithromycin, with its long half-life and good tissue penetration, makes it an interesting subject for pharmacokinetic studies. It is rapidly converted to its active metabolite, erythromycylamine, after oral administration, which is then distributed in the tissues .

Computational Drug Design

Dirithromycin has been a subject in the field of computational drug design, where its structure and interactions with bacterial ribosomes have been modeled to understand its mechanism of action and to design new derivatives with improved properties .

Public Health Impact

Dirithromycin’s effectiveness in treating various bacterial infections has a significant impact on public health. By providing an alternative treatment option for infections caused by drug-resistant bacteria, it contributes to the arsenal of medications available to combat the growing issue of antibiotic resistance .

Safety And Hazards

When handling dirithromycin, avoid breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

(1R,2R,3R,6R,7S,8S,9R,10R,12R,13S,15R,17S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H78N2O14/c1-15-29-42(10,49)37-24(4)32(43-30(56-37)21-52-17-16-50-13)22(2)19-40(8,48)36(58-39-33(45)28(44(11)12)18-23(3)53-39)25(5)34(26(6)38(47)55-29)57-31-20-41(9,51-14)35(46)27(7)54-31/h22-37,39,43,45-46,48-49H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,30-,31+,32+,33-,34+,35+,36-,37-,39+,40-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOHNSSYAXHWNR-DWIOZXRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C2C(C(C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)NC(O2)COCCOC)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@H]2[C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)N[C@H](O2)COCCOC)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H78N2O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

835.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Poor | |

| Record name | Dirithromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00954 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Dirithromycin prevents bacteria from growing, by interfering with their protein synthesis. Dirithromycin binds to the 50S subunit of the 70S bacterial ribosome, and thus inhibits the translocation of peptides. Dirithromycin has over 10 times higher affinity to the subunit 50S than erythromycin. In addition, dirithromycin binds simultaneously in to two domains of 23S RNA of the ribosomal subunit 50S, where older macrolides bind only in one. Dirithromycin can also inhibit the formation of ribosomal subunits 50S and 30S. | |

| Record name | Dirithromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00954 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Dirithromycin | |

CAS RN |

62013-04-1 | |

| Record name | Dirithromycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62013-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dirithromycin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062013041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dirithromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00954 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dirithromycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIRITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1801D76STL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

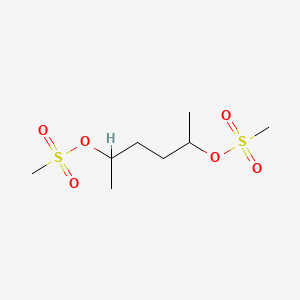

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of dirithromycin?

A1: Dirithromycin is a macrolide antibiotic that exerts its antibacterial effect by binding to the bacterial ribosome, specifically near the peptidyl transferase center located in the 50S ribosomal subunit. [] This binding interferes with protein synthesis, ultimately leading to bacterial growth inhibition or death. [, ]

Q2: How does dirithromycin's mechanism of action differ from other macrolides?

A2: While dirithromycin shares the same binding site on the ribosome as other macrolides, recent research suggests that its unique side chain may enhance its inhibitory activity. [] Cryo-electron microscopy studies reveal that dirithromycin's side chain points into the nascent peptide exit tunnel, potentially interfering with the passage of the growing polypeptide chain more effectively than other macrolides like erythromycin. []

Q3: Does dirithromycin have any effects on host cells?

A3: Research indicates that dirithromycin can accumulate within human neutrophils. [] Additionally, both dirithromycin and its active metabolite, erythromycylamine, can directly induce the release of enzymes like lysozyme, lactoferrin, and beta-glucuronidase from these cells. [] This suggests potential interactions with the host immune system.

Q4: What is the chemical structure of dirithromycin?

A4: Dirithromycin is a 9-N-11-O-oxazine derivative of erythromycylamine. It is formed by the condensation of 9(S)-erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde. []

Q5: How is dirithromycin absorbed and distributed in the body?

A7: Following oral administration, dirithromycin is rapidly hydrolyzed to its bioactive metabolite, erythromycylamine, during absorption. [, ] Both dirithromycin and erythromycylamine exhibit low plasma concentrations due to rapid distribution into tissues. [, ] Studies reveal that dirithromycin achieves significantly higher tissue concentrations compared to simultaneous serum levels, especially in lung parenchyma, bronchial secretions, and mucosa. [, ]

Q6: How is dirithromycin metabolized and excreted?

A8: Dirithromycin is primarily metabolized to erythromycylamine through non-enzymatic hydrolysis during absorption. [] The major route of elimination for both compounds is hepatic/fecal. [, ] Studies indicate that a substantial portion of an oral dose is rapidly cleared from circulation and localized in tissues, with only about 10% being absorbed. []

Q7: Does dirithromycin interact with cytochrome P450 enzymes?

A9: Dirithromycin and erythromycylamine demonstrate low affinity for cytochrome P450 enzymes in vitro, particularly CYP3A. [, ] This translates to a minimal risk of clinically significant drug interactions involving these enzymes. [, ]

Q8: Does age affect the pharmacokinetics of dirithromycin?

A10: Studies in elderly (≥ 65 years) and non-elderly (18-50 years) individuals reveal no significant age-related alterations in the pharmacokinetic parameters of dirithromycin, including maximum plasma concentration and area under the curve. [] This suggests that dose adjustments based on age may not be necessary. []

Q9: What is the spectrum of activity of dirithromycin?

A11: Dirithromycin demonstrates activity against a broad range of gram-positive bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and Streptococcus pyogenes. [, , , , ] It also exhibits activity against atypical respiratory pathogens such as Legionella spp. and Chlamydia pneumoniae. [, ]

Q10: How does the efficacy of dirithromycin compare to other macrolides in clinical trials?

A10: Numerous clinical trials have investigated the efficacy of dirithromycin in treating various bacterial infections, including respiratory tract infections, skin and soft tissue infections, and pharyngitis. [5, 9-13, 15, 25, 26, 28] Results consistently show comparable clinical and bacteriological efficacy between dirithromycin and erythromycin, and in some cases, azithromycin and clarithromycin. [5, 9-13, 15, 25, 26, 28]

Q11: Are there any known mechanisms of resistance to dirithromycin?

A13: Although specific resistance mechanisms are not extensively studied for dirithromycin, it shares structural similarities with other macrolides, suggesting potential for cross-resistance. [] This cross-resistance could stem from mechanisms like target site modification, efflux pumps, or enzymatic inactivation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.